ウシャニカリチン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Wushanicaritin is a natural polyphenol compound . It exhibits significant antioxidant activity, antitumor effects, and anti-inflammatory properties . It is known to exert many biological activities .

Synthesis Analysis

Wushanicaritin is one of the leading prenylated flavonol products. It can be synthesized from Icariin, a prenylated flavonol glycoside with low cost . A combination of cellulase and trifluoacetic acid hydrolysis could effectively remove rhamnose and glucose from icariin .Molecular Structure Analysis

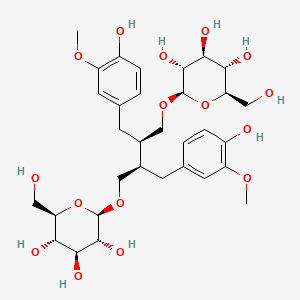

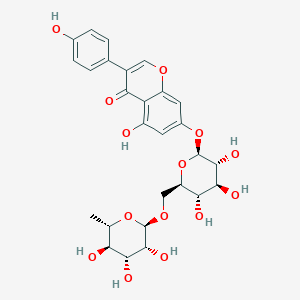

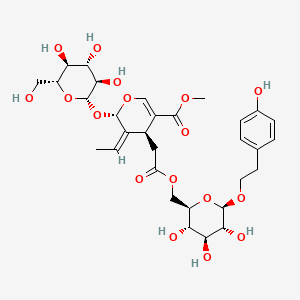

The molecular formula of Wushanicaritin is C21H22O7 . Its structure was elucidated as 8-γ-hydroxy-γ,γ-dimethylpropyl-3,5,7-trihydroxy-4’-methoxyflavone based on NMR and ESI-MS spectroscopic analysis .Chemical Reactions Analysis

Wushanicaritin undergoes glucuronidation by pooled human liver microsomes (HLM), human intestine microsomes, and individual uridine diphosphate-glucuronosyltransferase (UGT) enzymes . UGT1A1, 1A3, 1A7, 1A8, 1A9, and 2B7 were identified as the main UGT contributors responsible for Wushanicaritin glucuronidation .Physical and Chemical Properties Analysis

Wushanicaritin has a molecular weight of 386.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 . Its exact mass is 386.13655304 g/mol . It is a solid substance with a light yellow to yellow color .科学的研究の応用

- ウシャニカリチンは、その神経保護効果で注目を集めています。 研究によると、ウシャニカリチンはイカリチンよりも優れた細胞内抗酸化活性を持っていることが示されています 。具体的には:

- ウシャニカリチンは、肝臓ミクロソームによってグルクロン酸抱合を受けます。 この代謝プロセスは、その生物学的利用能と排泄に不可欠です .

神経保護

グルクロン酸抱合

作用機序

Target of Action

Wushanicaritin is a natural polyphenol compound . It primarily targets the uridine diphosphate-glucuronosyltransferase (UGT) enzymes , specifically UGT1A1 and UGT1A7 . These enzymes play a crucial role in the glucuronidation process, a major pathway for the biotransformation and elimination of many endogenous and exogenous compounds .

Mode of Action

Wushanicaritin interacts with its targets, the UGT enzymes, to undergo glucuronidation . This process involves the addition of a glucuronic acid group to Wushanicaritin, making it more water-soluble and easier for the body to eliminate . The glucuronidation substitutions occur at the C-3 and C-7 phenolic groups .

Biochemical Pathways

The primary biochemical pathway affected by Wushanicaritin is the glucuronidation pathway . This pathway is part of the body’s phase II metabolism, which aims to make substances more water-soluble for excretion . The glucuronidation of Wushanicaritin leads to the formation of two glucuronides, G1 and G2 .

Pharmacokinetics

The pharmacokinetics of Wushanicaritin involve its metabolism by the liver and intestine microsomes via the glucuronidation pathway . The intrinsic clearance (CLint) values for G1 and G2 are 1.25 and 0.69 mL/min/mg, respectively, indicating efficient glucuronidation in human liver microsomes (HLM) . The understanding of Wushanicaritin’s glucuronidation is crucial for predicting its pharmacokinetics and bioavailability .

Result of Action

The action of Wushanicaritin results in significant biological activities. It has been shown to possess superior intercellular antioxidant activity compared to icaritin . Wushanicaritin can reverse lactate dehydrogenase release, reactive oxygen species generation, cell apoptosis, and mRNA expression related to cell apoptosis and oxidative defense, in glutamate-induced PC-12 cells . It also maintains the enzymatic antioxidant defense system and mitochondrial function .

Safety and Hazards

生化学分析

Biochemical Properties

Wushanicaritin plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in oxidative stress and apoptosis. It has been shown to interact with lactate dehydrogenase, reactive oxygen species, and caspase-3 . Wushanicaritin significantly reverses lactate dehydrogenase release and reactive oxygen species generation, thereby reducing cell apoptosis. Additionally, it maintains the enzymatic antioxidant defense system and mitochondrial function, which are essential for cellular health .

Cellular Effects

Wushanicaritin exerts significant effects on various types of cells and cellular processes. In neuronal cells, such as PC-12 cells, wushanicaritin has demonstrated neuroprotective effects by reversing glutamate-induced neurotoxicity . It reduces cell apoptosis, reactive oxygen species generation, and lactate dehydrogenase release. Furthermore, wushanicaritin influences cell signaling pathways, gene expression, and cellular metabolism by maintaining mitochondrial function and suppressing caspase-3 activation .

Molecular Mechanism

The molecular mechanism of wushanicaritin involves its antioxidant and antiapoptotic activities. Wushanicaritin exerts its effects by binding to reactive oxygen species and inhibiting their generation . It also interacts with caspase-3, preventing its activation and subsequent cell apoptosis. Additionally, wushanicaritin maintains mitochondrial membrane potential and prevents changes in nucleus morphology, further contributing to its antiapoptotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of wushanicaritin have been observed to change over time. Wushanicaritin is stable under experimental conditions and maintains its biological activity over extended periods . Long-term studies have shown that wushanicaritin continues to exert its neuroprotective and antioxidant effects without significant degradation . These findings suggest that wushanicaritin has potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of wushanicaritin vary with different dosages in animal models. At lower doses, wushanicaritin exhibits significant neuroprotective and antioxidant effects . At higher doses, there may be potential toxic or adverse effects, although specific threshold levels and toxicities have not been extensively studied

Metabolic Pathways

Wushanicaritin is primarily metabolized through the glucuronidation pathway . This process involves the interaction of wushanicaritin with uridine diphosphate-glucuronosyltransferase enzymes, particularly UGT1A1 and UGT1A7 . These enzymes facilitate the conversion of wushanicaritin into its glucuronide conjugates, which are then excreted from the body. The metabolic pathway of wushanicaritin is essential for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Wushanicaritin is transported and distributed within cells and tissues through active efflux transporters . These transporters, including breast cancer resistance protein and multidrug resistance-associated proteins, play a significant role in the excretion of wushanicaritin glucuronides . The interaction of wushanicaritin with these transporters affects its localization and accumulation within cells, influencing its overall biological activity.

Subcellular Localization

Wushanicaritin is primarily localized within the mitochondria and cytoplasm of cells . Its subcellular localization is crucial for its activity, as it directly interacts with mitochondrial membranes and enzymes involved in oxidative stress and apoptosis . The targeting of wushanicaritin to specific cellular compartments enhances its therapeutic potential by ensuring its effective action at the site of cellular damage.

特性

| { "Design of the Synthesis Pathway": "The synthesis of Wushanicaritin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,4,5-trimethoxybenzaldehyde", "dimethyl malonate", "ethyl cyanoacetate", "piperidine", "sulfuric acid", "sodium hydroxide", "ethanol", "water", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2,4,5-trimethoxyphenyl)acetate by reacting 2,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate in the presence of piperidine as a catalyst.", "Step 2: Hydrolysis of ethyl 2-(2,4,5-trimethoxyphenyl)acetate to obtain 2-(2,4,5-trimethoxyphenyl)acetic acid by treating the ester with sodium hydroxide in ethanol.", "Step 3: Synthesis of 2-(2,4,5-trimethoxyphenyl)acetonitrile by reacting 2-(2,4,5-trimethoxyphenyl)acetic acid with sulfuric acid and sodium nitrite in water.", "Step 4: Reduction of 2-(2,4,5-trimethoxyphenyl)acetonitrile to obtain 2-(2,4,5-trimethoxyphenyl)ethylamine by using hydrogen gas and palladium on carbon catalyst.", "Step 5: Synthesis of Wushanicaritin by reacting 2-(2,4,5-trimethoxyphenyl)ethylamine with dimethyl malonate in the presence of sodium ethoxide in diethyl ether." ] } | |

CAS番号 |

521-45-9 |

分子式 |

C21H22O7 |

分子量 |

386.40 |

製品の起源 |

United States |

Q1: What are the potential neuroprotective mechanisms of Wushanicaritin?

A1: Research suggests that Wushanicaritin exhibits neuroprotective effects against glutamate-induced damage in PC-12 cells. [] These effects are attributed to several mechanisms, including:

- Antioxidant activity: Wushanicaritin demonstrates superior intercellular antioxidant activity compared to Icaritin, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. []

- Anti-apoptotic effects: Wushanicaritin effectively inhibits caspase-3 activation, a key mediator of apoptosis, and mitigates mitochondrial membrane potential loss and morphological changes in the nucleus, which are associated with cell death. []

- Maintenance of enzymatic antioxidant defenses: Wushanicaritin helps maintain the function of the enzymatic antioxidant defense system, further contributing to its protective effects against oxidative damage. []

Q2: Which enzymes are primarily involved in the metabolism of Wushanicaritin, and what are the implications for its bioavailability?

A2: Wushanicaritin undergoes glucuronidation, a major metabolic pathway for many drugs and natural compounds, primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. [, ] Studies using human liver microsomes and expressed UGT enzymes have identified UGT1A1, 1A3, 1A7, 1A8, 1A9, and 2B7 as the major contributors to Wushanicaritin glucuronidation. [] This extensive metabolism could potentially impact the bioavailability of Wushanicaritin, as glucuronidation often leads to increased water solubility and excretion. [] Further research is needed to fully elucidate the impact of glucuronidation on the pharmacokinetic profile of Wushanicaritin.

Q3: What roles do efflux transporters play in the cellular elimination of Wushanicaritin glucuronides?

A3: Efflux transporters, specifically breast cancer resistance protein (BCRP) and multidrug resistance-associated proteins (MRPs), play a significant role in the excretion of Wushanicaritin glucuronides from cells. [] Studies utilizing chemical inhibitors (Ko143, MK571) and shRNA-mediated silencing of BCRP, MRP1, MRP3, and MRP4 in UGT1A1-overexpressing HeLa cells demonstrated decreased excretion rates and increased intracellular accumulation of Wushanicaritin glucuronides. [] This highlights the importance of these transporters in the elimination of Wushanicaritin metabolites and suggests potential for transporter-mediated drug interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。